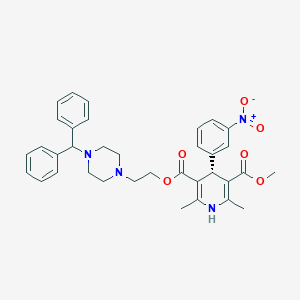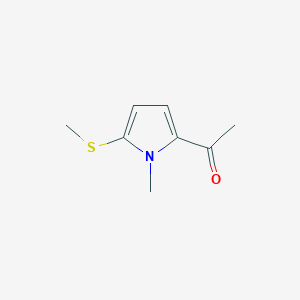
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone is a chemical compound that belongs to the class of pyrroles. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone in lab experiments is its potential anticancer properties. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Orientations Futures
There are many future directions for research involving 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone. One possible direction is to further investigate its mechanism of action and potential applications in cancer research. Additionally, it may be useful to explore its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Further research is also needed to evaluate its safety and efficacy as a drug.
Méthodes De Synthèse
The synthesis of 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone involves the reaction of 1-methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde with ethyl acetate in the presence of a base catalyst. This reaction results in the formation of the desired compound in good yield.
Applications De Recherche Scientifique
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone has been used in various scientific research applications. It has been found to have potential anticancer properties and has been used in cancer research. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
156210-71-8 |
|---|---|
Nom du produit |
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone |
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
1-(1-methyl-5-methylsulfanylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6(10)7-4-5-8(11-3)9(7)2/h4-5H,1-3H3 |
Clé InChI |
IWCCUGSDQZIIER-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(N1C)SC |
SMILES canonique |
CC(=O)C1=CC=C(N1C)SC |
Synonymes |
Ethanone, 1-[1-methyl-5-(methylthio)-1H-pyrrol-2-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



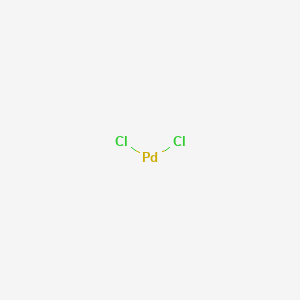
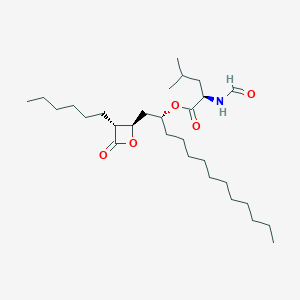
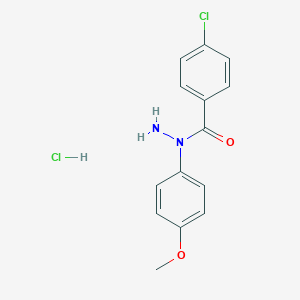
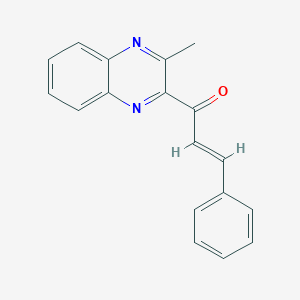
![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)
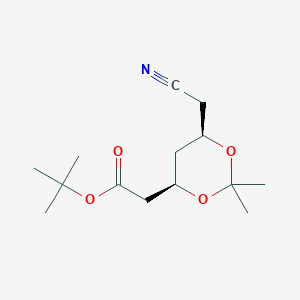
![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
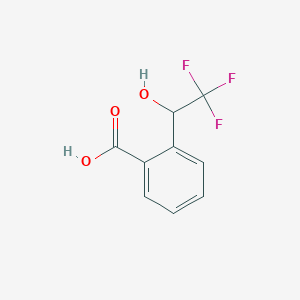
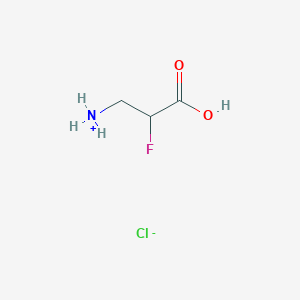

![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)

